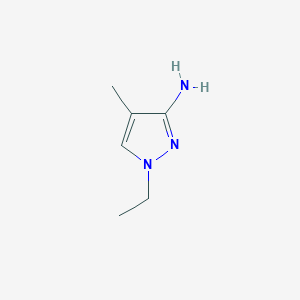

1-ethyl-4-methyl-1H-pyrazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-4-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-9-4-5(2)6(7)8-9/h4H,3H2,1-2H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAFTMQUUMTYLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174882-85-9 | |

| Record name | 1174882-85-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q. What are the established synthetic methodologies for 1-ethyl-4-methyl-1H-pyrazol-3-amine and their optimization challenges?

Synthesis typically involves alkylation of pyrazole precursors using ethyl halides under basic conditions (e.g., sodium hydride in DMF or THF). Challenges include regioselectivity control at the pyrazole nitrogen and minimizing side reactions like over-alkylation. Optimization requires temperature control, stoichiometric precision, and protecting groups for sensitive functional groups .

Q. How is this compound characterized structurally?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethyl and methyl group integration).

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 249 for related pyrazole derivatives) validate molecular weight.

- Infrared (IR) spectroscopy : Identifies amine (-NH₂) and C-N stretching frequencies .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- MTT assay : Assess cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial disk diffusion : Screen for antibacterial activity against Gram-positive/negative strains.

- Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates .

Advanced Research Questions

Q. How can conflicting NMR data for pyrazole-3-amine derivatives be resolved?

Advanced 2D NMR techniques (HSQC, HMBC) clarify proton-carbon connectivity and long-range couplings. Cross-validation with published data (e.g., δ 7.51 ppm for aromatic protons in ) and complementary methods like X-ray crystallography or MS ensures accuracy. For example, reports diagnostic peaks for pyrazole derivatives at m/z 176–196 .

Q. What strategies mitigate side reactions during alkylation of the pyrazole core?

- Use sterically hindered bases (e.g., potassium tert-butoxide) to direct regioselectivity.

- Employ aprotic solvents (DMF, THF) to prevent hydrolysis.

- Monitor reaction progress via HPLC/TLC to halt at optimal conversion .

Q. How does substituent electronic effects influence biological activity?

Electron-withdrawing groups (e.g., -I, -Cl) enhance electrophilicity, improving target binding (e.g., kinase inhibition). QSAR models derived from analogs () correlate Hammett σ values with activity. Conversely, electron-donating groups (e.g., -OCH₃) may improve solubility but reduce affinity .

Q. What crystallographic methods validate molecular structure?

- Single-crystal X-ray diffraction (SCXRD) : Refined via SHELX software ( ) to confirm bond lengths (e.g., C-N ~1.34 Å) and hydrogen-bonding networks.

- ORTEP-3 visualization : Interprets thermal ellipsoids and molecular geometry ( ) .

Q. How to design stability studies under varying pH conditions?

- Incubate the compound in pH 1–13 buffers at 40–60°C.

- Quantify degradation via HPLC (e.g., hydrolysis to pyrazolone derivatives).

- Apply Arrhenius kinetics to predict shelf-life. highlights pH-dependent stability in sulfanyl analogs .

Q. What computational methods predict reactivity in nucleophilic substitutions?

- DFT calculations (B3LYP/6-311++G(d,p)) : Map HOMO-LUMO orbitals to identify reactive sites.

- Solvent modeling (PCM) : Simulate polar aprotic environments for substitution kinetics. Studies on iodo-substituted analogs () guide electronic effect analysis .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activities of analogs?

- Dose-response validation : Re-test activity across multiple concentrations.

- Target specificity profiling : Use SPR () or isothermal titration calorimetry (ITC) to quantify binding.

- Structural analogs comparison : Cross-reference data from and to isolate substituent effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.